molecular formula C15H15NO4 B13518588 2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid

2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid

Cat. No.: B13518588
M. Wt: 273.28 g/mol
InChI Key: ZHKDIOSSYBMPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid is an organic compound with the molecular formula C15H15NO4. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and contains both an ethoxy group and a formamido group attached to the naphthalene ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the ethoxy group at the 2-position.

    Formamido Group Introduction: The formamido group is introduced through a formylation reaction, where a formylating agent reacts with the naphthalene derivative.

    Acetic Acid Addition: The final step involves the addition of an acetic acid moiety to the formamido-naphthalene intermediate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the formamido group to an amine.

    Substitution: The ethoxy and formamido groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines.

Scientific Research Applications

2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methoxynaphthalen-1-yl)formamido]acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-[(2-Ethoxynaphthalen-1-yl)acetamido]acetic acid: Contains an acetamido group instead of a formamido group.

Uniqueness

2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid is unique due to the presence of both an ethoxy and a formamido group on the naphthalene ring. This combination of functional groups imparts specific chemical properties, such as increased solubility and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

2-[(2-ethoxynaphthalene-1-carbonyl)amino]acetic acid

InChI

InChI=1S/C15H15NO4/c1-2-20-12-8-7-10-5-3-4-6-11(10)14(12)15(19)16-9-13(17)18/h3-8H,2,9H2,1H3,(H,16,19)(H,17,18)

InChI Key

ZHKDIOSSYBMPRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.